5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1227269-19-3
VCID: VC0088493
InChI: InChI=1S/C14H9BrN2O3S/c15-14-7-10-6-11(9-18)17(13(10)8-16-14)21(19,20)12-4-2-1-3-5-12/h1-9H
SMILES: C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Br)C=O
Molecular Formula: C14H9BrN2O3S
Molecular Weight: 365.201

5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde

CAS No.: 1227269-19-3

Cat. No.: VC0088493

Molecular Formula: C14H9BrN2O3S

Molecular Weight: 365.201

* For research use only. Not for human or veterinary use.

5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde - 1227269-19-3

Specification

CAS No. 1227269-19-3
Molecular Formula C14H9BrN2O3S
Molecular Weight 365.201
IUPAC Name 1-(benzenesulfonyl)-5-bromopyrrolo[2,3-c]pyridine-2-carbaldehyde
Standard InChI InChI=1S/C14H9BrN2O3S/c15-14-7-10-6-11(9-18)17(13(10)8-16-14)21(19,20)12-4-2-1-3-5-12/h1-9H
Standard InChI Key UQEVODBIWKRZKW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Br)C=O

Introduction

Chemical Structure and Properties

5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde is characterized by its azaindole core structure with specific functional group modifications. The compound contains a 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold with a bromo substituent at position 5, a phenylsulfonyl group attached to the nitrogen at position 1, and a carbaldehyde group at position 2 .

Physicochemical Properties

The fundamental physicochemical properties of 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde are summarized in the following table:

PropertyValue
Molecular FormulaC14H9BrN2O3S
Molecular Weight365.201 g/mol
CAS Number1227269-19-3
Physical AppearanceSolid (inferred based on similar compounds)
Melting PointNot available in literature
SolubilityNot available in literature

The compound features several key functional groups that contribute to its reactivity profile: a reactive aldehyde group, a bromine substituent that can participate in coupling reactions, and a phenylsulfonyl group that affects the electronic properties of the azaindole core .

Structural Identifiers

For computational and database purposes, 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde is characterized by several standardized structural identifiers:

Identifier TypeValue
IUPAC Name1-(benzenesulfonyl)-5-bromopyrrolo[2,3-c]pyridine-2-carbaldehyde
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Br)C=O
Standard InChIInChI=1S/C14H9BrN2O3S/c15-14-7-10-6-11(9-18)17(13(10)8-16-14)21(19,20)12-4-2-1-3-5-12/h1-9H
Standard InChIKeyUQEVODBIWKRZKW-UHFFFAOYSA-N
PubChem Compound ID121228667
MDL NumberMFCD16875887

Applications in Pharmaceutical Research

The primary application of 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde appears to be as an intermediate in the pharmaceutical industry for synthesizing complex molecules with potential biological activity.

Importance of Azaindole Scaffolds

Azaindole scaffolds, including 6-azaindoles like this compound, have gained significant attention in medicinal chemistry for several reasons:

  • They serve as bioisosteres for indoles and purines, which are prevalent in biologically active compounds

  • The nitrogen in the pyridine ring modifies the electronic properties, hydrogen bonding capabilities, and metabolic stability compared to traditional indoles

  • Their heterocyclic structure allows for multiple points of diversification through various synthetic transformations

The bromine substituent and carbaldehyde functionality in 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde provide valuable handles for further modification and elaboration into more complex structures with potential pharmaceutical applications.

SupplierLocationContact Information
Shanghai Devinchem LtdChinaTel: 027-65318838, 13646286950
Email: sales@devinchem.com
Nanjing KaiMubo Pharmaceutical Co., Ltd.ChinaTel: 025-66162170

The availability through these specialized suppliers indicates the compound's role as a higher-value chemical intermediate rather than a bulk chemical product .

Analytical Characterization

Proper identification and purity assessment of 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde are crucial for its application in pharmaceutical synthesis. While specific analytical data for this compound is limited in the available literature, standard analytical techniques would typically include:

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would show characteristic signals for the aldehyde proton, aromatic protons, and carbon atoms in the structure

  • Infrared (IR) Spectroscopy: Would display characteristic bands for the aldehyde C=O stretch, sulfonyl S=O stretches, and aromatic C=C and C=N stretches

  • Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns characteristic of the structure

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): For purity determination and quality control

  • Thin-Layer Chromatography (TLC): For reaction monitoring during synthesis

  • Gas Chromatography (GC): Potentially applicable if the compound has sufficient volatility

The compound's unique structural features would provide recognizable patterns in these analytical techniques, enabling confident characterization and purity assessment.

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